GPR40/FFAR1 modulator 1

GPR40 allosteric modulation ago-allosteric pharmacology probe dependence

GPR40/FFAR1 modulator 1 is the only known ligand occupying the solvent-exposed extracellular pocket between TM-I, TM-II, and TM-VII, conferring a dual ago-allosteric mechanism—direct agonism plus positive allosteric modulation of γ-linolenic acid—that no conventional orthosteric or allosteric agonist (TAK-875, AMG 837, GW9508) can replicate. Supplied as ≥98% pure powder (MW 389.41; C₂₁H₁₉N₅O₃) with DMSO solubility ≥80 mM, it is ideal for HTS assays, mutagenesis-based structure-function mapping, and ligand-biased allosteric cooperativity investigations.

Molecular Formula C21H19N5O3
Molecular Weight 389.415
CAS No. 874755-26-7
Cat. No. B2636986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR40/FFAR1 modulator 1
CAS874755-26-7
Molecular FormulaC21H19N5O3
Molecular Weight389.415
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC4=C(C=C3)C(=CC(=O)O4)C
InChIInChI=1S/C21H19N5O3/c1-12-5-3-4-6-16(12)23-21-25-18(24-20(22)26-21)11-28-14-7-8-15-13(2)9-19(27)29-17(15)10-14/h3-10H,11H2,1-2H3,(H3,22,23,24,25,26)
InChIKeyWCRLDDWRDAIHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GPR40/FFAR1 Modulator 1 (CAS 874755-26-7): A Bifunctional Ago-Allosteric Research Probe for Metabolic Pharmacology


GPR40/FFAR1 modulator 1 (CAS 874755-26-7) is a synthetic small molecule that functions as both an agonist and an allosteric modulator of the Gq-coupled free fatty acid receptor 1 (GPR40/FFAR1) . Discovered through molecular dynamics-guided virtual screening, this compound was rationally designed to bind a solvent-exposed extracellular pocket and prevent its agonist-removal-induced closure, thereby conferring a dual pharmacological mechanism distinct from conventional orthosteric or single-site allosteric agonists [1]. With a molecular weight of 389.41 g/mol and formula C21H19N5O3, the compound is supplied as a research-grade powder with ≥98% purity .

Why Conventional GPR40 Agonists Cannot Substitute for Modulator 1 in Allosteric Pharmacology Studies


Generic substitution of GPR40/FFAR1 modulator 1 with conventional agonists (e.g., TAK-875/fasiglifam, AMG 837, TUG-770, or GW9508) is pharmacologically invalid because these comparators operate through distinct binding sites and signaling mechanisms [1]. Whereas conventional GPR40 agonists bind exclusively to the interhelical orthosteric or intracellular lipid-exposed allosteric sites, modulator 1 occupies a unique solvent-exposed extracellular pocket between TM-I, TM-II, and TM-VII that was identified through molecular dynamics simulations of agonist removal [2]. Critically, modulator 1 exhibits probe dependence—it positively modulates the activity of endogenous fatty acid agonists such as γ-linolenic acid (γ-LA) while also possessing intrinsic agonist activity, a dual functional profile not recapitulated by single-mechanism agonists [3]. This bifunctionality enables unique experimental interrogation of GPR40 allosteric cooperativity and biased signaling that cannot be achieved with orthosteric-only or conventional allosteric-only tool compounds [1].

Quantitative Differentiation Evidence: GPR40/FFAR1 Modulator 1 vs. Conventional GPR40 Agonists


Dual-Mechanism Ago-Allosteric Pharmacology vs. Single-Mechanism Partial Agonists: Functional Cooperativity with γ-Linolenic Acid

GPR40/FFAR1 modulator 1 demonstrates positive allosteric modulation of the endogenous agonist γ-linolenic acid (γ-LA), significantly potentiating γ-LA-induced GPR40 activation while also exhibiting direct agonist activity. In contrast, conventional GPR40 agonists such as TAK-875 and AMG 837 function exclusively as partial agonists without demonstrated positive cooperativity with endogenous fatty acid ligands [1]. In IP1 accumulation assays, modulator 1 produced a leftward shift in the γ-LA concentration-response curve and increased maximal efficacy, confirming its ago-allosteric mechanism [2].

GPR40 allosteric modulation ago-allosteric pharmacology probe dependence biased signaling

Distinct Extracellular Binding Pocket vs. Intracellular/Interhelical Sites: Structural Basis for Differential Pharmacology

GPR40/FFAR1 modulator 1 occupies a solvent-exposed extracellular pocket between TM-I, TM-II, and TM-VII that is distinct from the interhelical site (between TM-III and TM-IV) and the intracellular lipid-exposed groove bound by TAK-875 and AMG 837 [1]. Molecular dynamics simulations revealed that agonist removal from the interhelical site triggers closure of this extracellular pocket; modulator 1 was designed to bind this pocket and prevent closure, thereby allosterically stabilizing the active receptor conformation [2]. TAK-875 binds to a non-canonical pocket accessible via the lipid bilayer at the intracellular interface, while AMG 837 and GW9508 target the orthosteric/interhelical fatty acid binding region [3].

GPR40 binding sites molecular dynamics allosteric pocket structure-based drug discovery

Probe Dependence: Modulator 1 Potentiates γ-Linolenic Acid Whereas TAK-875 Does Not Exhibit Positive Cooperativity

Probe dependence—the phenomenon whereby an allosteric modulator differentially affects responses to distinct orthosteric ligands—is a hallmark of modulator 1 pharmacology. Modulator 1 exhibits positive cooperativity with γ-linolenic acid (γ-LA) but not with all orthosteric agonists tested [1]. In contrast, the clinically advanced GPR40 agonist TAK-875 (fasiglifam) functions as an ago-allosteric modulator that amplifies γ-LA activity but lacks the extracellular pocket binding mechanism and distinct probe dependence profile of modulator 1 [2]. The probe-dependent behavior of modulator 1 provides a unique tool for dissecting ligand-specific allosteric modulation of GPR40 [1].

probe dependence allosteric cooperativity functional selectivity GPR40 pharmacology

In Vitro Solubility and Formulation Flexibility: DMSO Solubility of 77–80 mM Supports Cell-Based Assay Development

GPR40/FFAR1 modulator 1 exhibits DMSO solubility of 30 mg/mL (77.04 mM) to 31.25 mg/mL (80.25 mM) with sonication, providing ample solubility for preparing concentrated stock solutions for cell-based assays . For comparison, the widely used GPR40 agonist GW9508 has a reported DMSO solubility of approximately 50 mM, while AMG 837 has a solubility of approximately 25 mg/mL in DMSO . TUG-770 exhibits good aqueous solubility with reduced lipophilicity and plasma protein binding, but its DMSO solubility (10 mM recommended stock) is lower than modulator 1 .

solubility in vitro ADME DMSO stock solution assay development

Optimal Research Applications for GPR40/FFAR1 Modulator 1 Based on Demonstrated Pharmacological Differentiation


Dissecting Allosteric Cooperativity and Ago-Allosteric Mechanisms in GPR40 Signaling

GPR40/FFAR1 modulator 1 is uniquely suited for pharmacological studies investigating allosteric cooperativity and ago-allosteric mechanisms at the FFAR1 receptor. Its dual functional profile—direct agonism combined with positive allosteric modulation of γ-linolenic acid—enables researchers to quantify the relative contributions of orthosteric-like activation versus allosteric potentiation in a single molecular probe [1]. This application is not feasible with conventional GPR40 agonists (e.g., TAK-875, AMG 837, TUG-770, GW9508) which lack this bifunctional pharmacology or operate through distinct allosteric sites [2].

Structure-Function Analysis of the Extracellular Allosteric Pocket (TM-I/TM-II/TM-VII)

As the first rationally designed ligand targeting the solvent-exposed extracellular pocket between TM-I, TM-II, and TM-VII, modulator 1 serves as an essential tool compound for structure-function studies of this regulatory site [1]. Researchers can employ modulator 1 in mutagenesis studies to validate key pocket residues (identified through molecular dynamics simulations) and compare the functional consequences of occupying this extracellular site versus the intracellular lipid-exposed groove targeted by TAK-875 [2]. This enables mapping of allosteric communication pathways within the GPR40 receptor architecture [1].

Probe Dependence and Biased Signaling Studies in GPCR Pharmacology

Modulator 1 exhibits probe dependence—differential modulation of responses to distinct orthosteric ligands—making it a valuable tool for investigating ligand-biased allosteric modulation at GPR40 [1]. Researchers can compare the allosteric effects of modulator 1 on different orthosteric agonists (e.g., γ-LA, DHA, synthetic agonists) to identify ligand-specific allosteric communication pathways and functional selectivity profiles. Such studies are critical for understanding how different endogenous and synthetic ligands may differentially engage GPR40 signaling in physiological and pathological contexts [2].

Cell-Based Assays Requiring High DMSO Solubility and Reduced Solvent Carryover

With DMSO solubility of 77–80 mM, modulator 1 is well-suited for high-throughput screening (HTS) and cell-based assays where minimal DMSO carryover is required to avoid solvent-induced cytotoxicity or confounding effects [1]. The ability to prepare highly concentrated stock solutions (≥75 mM) enables testing of modulator 1 at higher final assay concentrations without exceeding DMSO tolerance thresholds (typically 0.1–0.5% v/v) [2]. This is particularly advantageous for assays with narrow DMSO tolerance windows or when testing modulator 1 in combination with other compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR40/FFAR1 modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.